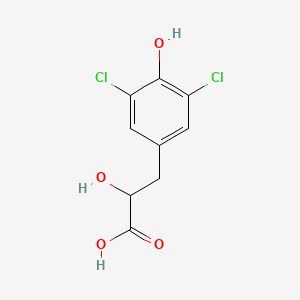
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is a chlorinated derivative of phenylpropanoic acid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method includes the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
化学反应分析
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of various substituted phenylpropanoic acids.
科学研究应用
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects .
相似化合物的比较
Similar Compounds
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid
- 3-(3,5-Dichloro-4-hydroxyphenyl)acrylic acid
- 3,5-Dichloro-4-hydroxybenzoic acid
Uniqueness
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to its specific chlorination pattern and hydroxyl group positioning, which contribute to its distinct chemical reactivity and biological activity. Its antimicrobial properties are particularly noteworthy compared to similar compounds .
生物活性
3-(3,5-Dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and exhibits significant pharmacological properties, particularly in antimicrobial and anticancer domains. The following sections detail its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials such as 4-hydroxyphenol derivatives with alkylating agents. The process can be optimized for yield and purity through various organic synthesis techniques.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties against a range of pathogens, including multidrug-resistant strains.
- Case Study Findings : A study reported the antimicrobial activity of several derivatives against ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics). The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 1 - 8 |
| VRE | 0.5 - 2 |
| E. coli | 8 - 64 |
| C. auris | 8 - 64 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of human leukemia cells (HL-60) in a dose-dependent manner . This suggests a potential role in cancer therapeutics.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico studies have predicted that certain derivatives possess drug-like properties, which could facilitate their development as therapeutic agents .
Research Findings
Recent studies have highlighted the versatility of the phenolic moiety in enhancing biological activity. The hydroxyl group in phenolic compounds is known for participating in various chemical reactions that can lead to interactions with biological targets. This characteristic is pivotal in the design of new derivatives aimed at combating drug-resistant pathogens .
属性
分子式 |
C9H8Cl2O4 |
|---|---|
分子量 |
251.06 g/mol |
IUPAC 名称 |
3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15) |
InChI 键 |
SZTRQLJGWGDPGE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















